ROCK1/2 Inhibitory Potency: RKI‑1447 versus Y‑27632 and Fasudil
RKI‑1447 dihydrochloride exhibits sub‑nanomolar to low nanomolar inhibitory potency against ROCK1 (IC₅₀ = 14.5 nM) and ROCK2 (IC₅₀ = 6.2 nM), representing a >10‑fold improvement over the prototypical ROCK inhibitor Y‑27632 (ROCK1/2 IC₅₀ = 140‑220 nM) and a >1000‑fold improvement over Fasudil (ROCK IC₅₀ ≈ 10.7 µM) [1].
| Evidence Dimension | ROCK1 and ROCK2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | ROCK1 IC₅₀ = 14.5 nM, ROCK2 IC₅₀ = 6.2 nM |
| Comparator Or Baseline | Y‑27632: ROCK1/2 IC₅₀ = 140‑220 nM; Fasudil: ROCK IC₅₀ ≈ 10.7 µM |
| Quantified Difference | RKI‑1447 is approximately 10‑15× more potent than Y‑27632 and over 1700× more potent than Fasudil at ROCK1 |
| Conditions | In vitro kinase activity assay using FRET‑based Z'‑LYTE technology at ATP concentrations of 12.5 µM (ROCK1) or 50 µM (ROCK2) |
Why This Matters
Higher potency enables complete ROCK pathway suppression at lower compound concentrations, reducing the risk of off‑target effects and allowing more precise dissection of ROCK‑dependent phenotypes.
- [1] Patel, R. A., Forinash, K. D., Pireddu, R., Sun, Y., Sun, N., Martin, M. P., Schönbrunn, E., Lawrence, N. J., & Sebti, S. M. (2012). RKI‑1447 is a potent inhibitor of the Rho‑associated ROCK kinases with anti‑invasive and antitumor activities in breast cancer. Cancer Research, 72(19), 5025–5034. View Source
